molecular formula C19H19ClFN3O B11565816 N-(2-chloro-6-fluorobenzyl)-5-(4-ethoxyphenyl)-1-methyl-1H-imidazol-2-amine

N-(2-chloro-6-fluorobenzyl)-5-(4-ethoxyphenyl)-1-methyl-1H-imidazol-2-amine

Cat. No.: B11565816
M. Wt: 359.8 g/mol
InChI Key: SAGZEUAEYGQNBR-UHFFFAOYSA-N
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Description

N-(2-chloro-6-fluorobenzyl)-5-(4-ethoxyphenyl)-1-methyl-1H-imidazol-2-amine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a combination of chloro, fluoro, ethoxy, and imidazole groups. These functional groups contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-6-fluorobenzyl)-5-(4-ethoxyphenyl)-1-methyl-1H-imidazol-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzyl Intermediate: The initial step involves the reaction of 2-chloro-6-fluorobenzyl chloride with an appropriate nucleophile to form the benzyl intermediate.

    Imidazole Ring Formation: The benzyl intermediate is then reacted with 4-ethoxyphenyl and 1-methylimidazole under specific conditions to form the desired imidazole ring.

    Final Coupling: The final step involves coupling the imidazole intermediate with the benzyl intermediate under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-6-fluorobenzyl)-5-(4-ethoxyphenyl)-1-methyl-1H-imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro groups in the compound can undergo nucleophilic substitution reactions with appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(2-chloro-6-fluorobenzyl)-5-(4-ethoxyphenyl)-1-methyl-1H-imidazol-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chloro-6-fluorobenzyl)-5-(4-ethoxyphenyl)-1-methyl-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chloro-6-fluorobenzyl)-5-(4-ethoxyphenyl)-1-methyl-1H-imidazol-2-amine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C19H19ClFN3O

Molecular Weight

359.8 g/mol

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-5-(4-ethoxyphenyl)-1-methylimidazol-2-amine

InChI

InChI=1S/C19H19ClFN3O/c1-3-25-14-9-7-13(8-10-14)18-12-23-19(24(18)2)22-11-15-16(20)5-4-6-17(15)21/h4-10,12H,3,11H2,1-2H3,(H,22,23)

InChI Key

SAGZEUAEYGQNBR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CN=C(N2C)NCC3=C(C=CC=C3Cl)F

Origin of Product

United States

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